2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile
Description
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is a nitrile-containing organic compound featuring a dichlorophenyl ring and a morpholine moiety.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNQEMYPUOCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key physicochemical parameters of 2-(3,4-dichlorophenyl)-2-(morpholin-4-yl)acetonitrile with its mono-chlorinated analogs:
¹Inferred from analogs; the dichloro substitution increases molecular weight.
²Predicted based on the addition of a second chlorine atom, which typically increases LogP by ~0.5–1.0 units.
Electronic and Steric Effects
- Steric Hindrance : The 3,4-dichloro substitution may increase steric bulk, affecting binding affinity in receptor-ligand interactions compared to less substituted analogs (e.g., 4-chloro derivative) .
Pharmacological Relevance
The morpholine group in these compounds may enhance solubility and metabolic stability compared to non-heterocyclic analogs.
Biological Activity
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound notable for its unique structural features, including a dichlorophenyl group and a morpholinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and cancer.
- Molecular Formula : CHClNO
- CAS Number : 66549-47-1
- Synthesis : Typically synthesized through the reaction of 3,4-dichlorobenzaldehyde with morpholine, followed by cyanation to introduce the nitrile group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate these targets by binding to their active sites or altering their conformations, leading to significant changes in cellular signaling pathways. This can affect various biological processes, including:
- Cell Proliferation
- Apoptosis
- Neurotransmission
Pharmacological Studies
Research has indicated that this compound exhibits notable pharmacological properties:
- Receptor Binding Affinity : It has been studied for its affinity towards sigma receptors, particularly σ1 receptors. For instance, related compounds have shown high selectivity for σ1 receptors over σ2 receptors, which is crucial for developing analgesic agents .
- Antinociceptive Effects : In vivo studies demonstrate that compounds similar to this compound exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain management .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, with some showing promising results against various cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3,4-Dichlorophenyl)-2-(piperidin-4-yl)acetonitrile | Structure | Moderate σ1 receptor affinity |
| 2-(3,4-Dichlorophenyl)-2-(pyrrolidin-4-yl)acetonitrile | Structure | Anticancer properties |
| 2-(3,4-Dichlorophenyl)-2-(azepan-4-yl)acetonitrile | Structure | Potential neuroprotective effects |
This table illustrates how the presence of different cyclic amines influences the biological activity and pharmacokinetic profiles of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on σ1 Receptor Ligands : A study demonstrated that a compound structurally similar to this compound exhibited high affinity for σ1 receptors (Ki = 42 nM), indicating its potential as a therapeutic agent for neurological disorders .
- Anticancer Activity Evaluation : Research involving various derivatives showed that certain compounds had IC values significantly lower than standard anticancer drugs like doxorubicin, suggesting enhanced efficacy in targeting cancer cells .
- Neuroprotective Studies : Investigations into the neuroprotective effects of related morpholine derivatives revealed promising results in protecting neuronal cells from oxidative stress and apoptosis, further supporting the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
